molecular formula C24H18N4O B4972030 5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B4972030
M. Wt: 378.4 g/mol
InChI Key: BUSHPLPJLFMRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPP and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, it has been suggested that MPP may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. MPP may also act by modulating the activity of neurotransmitters involved in seizure activity.
Biochemical and Physiological Effects:
MPP has been found to have biochemical and physiological effects in scientific research. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, MPP has been found to reduce oxidative stress and increase antioxidant activity. MPP has also been found to modulate the levels of neurotransmitters involved in seizure activity.

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential therapeutic applications in scientific research. However, there are also limitations to using MPP in lab experiments. MPP has low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of MPP is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPP. One future direction is to further investigate the mechanism of action of MPP. This may help to identify new therapeutic applications for MPP. Another future direction is to explore the potential of MPP as a drug delivery system. MPP has been found to have low toxicity and may be a promising candidate for drug delivery. Additionally, further research is needed to investigate the potential of MPP in combination with other drugs for the treatment of cancer, inflammation, and epilepsy.

Synthesis Methods

MPP has been synthesized using various methods such as one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The one-pot synthesis involves the reaction of 2-amino-4,6-diphenylpyridine, 2-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 2-amino-4,6-diphenylpyridine, 2-methylbenzaldehyde, and ethyl acetoacetate in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis involves the reaction of 2-amino-4,6-diphenylpyridine, 2-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst under solvent-free conditions.

Scientific Research Applications

MPP has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and anticonvulsant properties. MPP has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MPP has been studied for its anticonvulsant properties and has been found to reduce seizure activity.

properties

IUPAC Name

5-(2-methylphenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-17-10-8-9-15-21(17)27-22(18-11-4-2-5-12-18)26-23-20(24(27)29)16-25-28(23)19-13-6-3-7-14-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSHPLPJLFMRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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